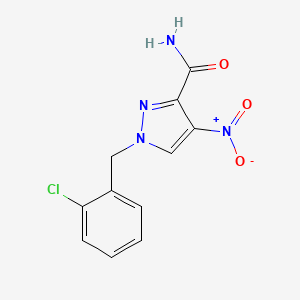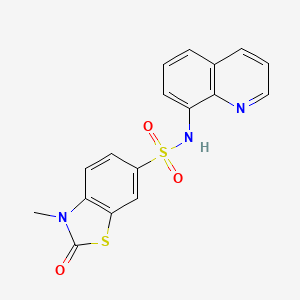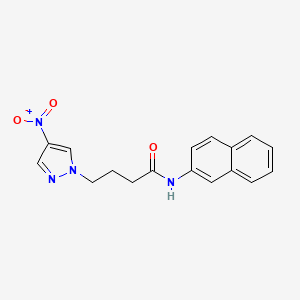
1-(2-chlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide
描述
1-(2-chlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide, also known as CNP, is a chemical compound that has gained significant interest in the field of scientific research due to its potential applications in various biological studies. CNP is a pyrazole derivative that has been synthesized using various methods and has shown promising results in several studies.
作用机制
The exact mechanism of action of 1-(2-chlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to act by inducing oxidative stress and apoptosis in cells. 1-(2-chlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide has been shown to generate ROS in cells, leading to oxidative stress and subsequent cell death. Additionally, 1-(2-chlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide has been shown to activate the p38 MAPK pathway, which plays a crucial role in the induction of apoptosis.
Biochemical and Physiological Effects
1-(2-chlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects in cells. 1-(2-chlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, 1-(2-chlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. 1-(2-chlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide has also been shown to modulate the expression of several genes involved in oxidative stress and apoptosis. Furthermore, 1-(2-chlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of using 1-(2-chlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide in lab experiments is its ability to selectively detect ROS in live cells. This makes it a valuable tool for studying oxidative stress-related diseases. Additionally, 1-(2-chlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide has been shown to have low toxicity in cells, making it a safe compound to use in lab experiments. However, one of the limitations of using 1-(2-chlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 1-(2-chlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide. One of the major areas of interest is the development of 1-(2-chlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide-based therapeutics for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, there is a need for further studies to understand the exact mechanism of action of 1-(2-chlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide and its effects on different cell types. Furthermore, there is a need for the development of more efficient synthesis methods for 1-(2-chlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide to obtain higher yields with better purity. Overall, the study of 1-(2-chlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide holds great promise for the development of novel therapeutics and the understanding of various biological processes.
科学研究应用
1-(2-chlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various biological studies. One of the major applications of 1-(2-chlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. 1-(2-chlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide has been shown to selectively detect ROS in live cells, making it a valuable tool for studying oxidative stress-related diseases. 1-(2-chlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide has also been used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, 1-(2-chlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-nitropyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O3/c12-8-4-2-1-3-7(8)5-15-6-9(16(18)19)10(14-15)11(13)17/h1-4,6H,5H2,(H2,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLKCVNBMAHZHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=N2)C(=O)N)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-2-methoxybenzamide](/img/structure/B3746654.png)
![4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B3746661.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B3746682.png)
![6-[(2-fluorophenoxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B3746687.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide](/img/structure/B3746689.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3,4,5-trimethoxyphenyl)thiourea](/img/structure/B3746696.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-iodobenzamide](/img/structure/B3746704.png)
![2,6-dimethyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-phenylpyrimidin-4(1H)-one](/img/structure/B3746712.png)

![N-1,3-benzodioxol-5-yl-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B3746723.png)

![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B3746758.png)

![4-{4-[(4-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B3746771.png)